N-Type Potency: Z-160 vs. C2230 in Patch-Clamp Electrophysiology
Z-160 (NP118809) inhibits recombinant human CaV2.2 channels with an IC50 of 0.11 µM at a holding potential of -100 mV, as determined by whole-cell patch clamp [1]. Under depolarized conditions (-50 mV) that favor the inactivated state, the later-generation N-type blocker C2230 exhibits an IC50 of 1.3 µM, representing an approximately 12-fold weaker potency relative to Z-160 under comparable state-dependent conditions [2]. This potency advantage is critical for achieving target engagement at lower concentrations.
| Evidence Dimension | Inhibition of CaV2.2 (N-type) calcium channel |
|---|---|
| Target Compound Data | IC50 = 0.11 µM (at -100 mV holding potential) |
| Comparator Or Baseline | C2230: IC50 = 1.3 µM (at -50 mV depolarized potential), 10.2 µM (at -80 mV hyperpolarized potential) |
| Quantified Difference | Z-160 exhibits approximately 12-fold greater potency than C2230 under depolarized conditions |
| Conditions | Whole-cell patch clamp; recombinant human CaV2.2 channels expressed in HEK293 cells |
Why This Matters
Higher potency allows lower dosing, which can reduce the risk of off-target effects and improve the therapeutic window in preclinical pain models.
- [1] BindingDB Entry BDBM50461289. IC50: 110 nM for N-type calcium channel alpha-1b/alpha-2-delta-1/beta-1b expressed in HEK293 cells at -100 mV. Data extracted from ChEMBL. View Source
- [2] Tang, T., et al. C2230, a preferential use- and state-dependent CaV2.2 channel blocker, mitigates pain behaviors across multiple pain models. J Clin Invest. 2024 Dec 10;135(4):e177429. PMID: 39652437. View Source
